10-Hexyl-10H-phenothiazine-3-carbaldehyde
Overview
Description
10-Hexyl-10H-phenothiazine-3-carbaldehyde is an organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and materials science. The compound features a phenothiazine core with a hexyl group at the 10th position and an aldehyde group at the 3rd position, making it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hexyl-10H-phenothiazine-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to formylate the phenothiazine core. The process involves the following steps:
Starting Materials: 10-Hexyl-10H-phenothiazine and N,N-Dimethylformamide (DMF).
Reagents: Phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is carried out in 1,2-dichloroethane as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and scalability. Industrial setups would likely involve large-scale reactors with precise temperature control and efficient stirring mechanisms to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
10-Hexyl-10H-phenothiazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 10-Hexyl-10H-phenothiazine-3-carboxylic acid.
Reduction: 10-Hexyl-10H-phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Scientific Research Applications
10-Hexyl-10H-phenothiazine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Hexyl-10H-phenothiazine-3-carbaldehyde largely depends on its chemical modifications and the context of its application:
Molecular Targets: In biological systems, phenothiazine derivatives can interact with various enzymes and receptors, influencing cellular processes.
Pathways Involved: These compounds can modulate oxidative stress pathways, inhibit bacterial growth, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenothiazine-3-carbaldehyde: Similar structure but with a methyl group instead of a hexyl group.
10-Hexyl-10H-phenothiazine-3-carboxylic acid: Oxidized form of the aldehyde compound.
10-Hexyl-10H-phenothiazine-3-methanol: Reduced form of the aldehyde compound.
Uniqueness
10-Hexyl-10H-phenothiazine-3-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications. The hexyl group provides increased lipophilicity, potentially enhancing its interaction with biological membranes and improving its solubility in organic solvents .
Properties
IUPAC Name |
10-hexylphenothiazine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-2-3-4-7-12-20-16-8-5-6-9-18(16)22-19-13-15(14-21)10-11-17(19)20/h5-6,8-11,13-14H,2-4,7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPIJNSHTPIYCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635241 | |
Record name | 10-Hexyl-10H-phenothiazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250347-30-9 | |
Record name | 10-Hexyl-10H-phenothiazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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